methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate: is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a chlorosulfonyl group attached to a pyrrole ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate typically involves the chlorosulfonation of a pyrrole derivative. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as chlorosulfonating agents. The process may require controlled temperatures and the presence of a solvent to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorosulfonation processes, where the reaction is carried out in specialized reactors to ensure safety and efficiency. The use of automated systems and continuous monitoring of reaction parameters is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfonyl chlorides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids and Sulfonyl Chlorides: Formed through oxidation and reduction reactions.
Scientific Research Applications
Chemistry: Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used to synthesize sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other materials that require specific functional groups for enhanced properties .
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives .
Comparison with Similar Compounds
Methyl 2-aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates: These compounds share a similar chlorosulfonyl group but differ in the heterocyclic ring structure.
Sulfonimidates: These compounds also contain a sulfonyl group but have different substituents and reactivity profiles.
Uniqueness: Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate is unique due to its pyrrole ring structure, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for specific synthetic applications and research .
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-1-methylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S/c1-9-4-5(7(10)13-2)3-6(9)14(8,11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUGAYLGZVEXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1S(=O)(=O)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137858-16-1 |
Source
|
Record name | methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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